molecular formula C23H24FN3O B2897194 N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1226435-79-5

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2897194
CAS No.: 1226435-79-5
M. Wt: 377.463
InChI Key: TYEVBHSKSDUELV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a fluorophenyl group, a methyl group, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The methyl group is then added via a Friedel-Crafts alkylation, and the piperidinyl methanone moiety is introduced through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
  • (4-((4-Bromophenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
  • (4-((4-Methylphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, increase its metabolic stability, and improve its overall pharmacokinetic profile.

Properties

IUPAC Name

[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-15-9-11-27(12-10-15)23(28)22-14-21(25-18-6-4-17(24)5-7-18)19-13-16(2)3-8-20(19)26-22/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVBHSKSDUELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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